1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-

Synthetic Chemistry Process Chemistry Spirocyclic Compounds

Medicinal chemistry teams developing antimicrobial leads based on the 1,2,4,8-tetraazaspiro[4.5]decane scaffold frequently encounter incomplete SAR tables when the unsubstituted parent compound is unavailable as a baseline reference. Published data confirm that 8-methyl and 6,6-dimethyl substitutions are critical for unlocking potent antibacterial and antifungal activity; without CAS 597577-97-4 as the negative control, the true fold-change in MIC values attributable to these substituents cannot be accurately quantified. • Serves as the essential unsubstituted parent scaffold for quantifying fold-change in MIC values attributable to 6,6-dimethyl or 8-methyl substitutions. • Unencumbered template for late-stage diversification via established alkylation or reductive amination protocols. • Ideal HPLC/LC-MS system suitability standard for resolving parent scaffold from substituted analogs during high-throughput purification.

Molecular Formula C18H20N4S
Molecular Weight 324.4 g/mol
CAS No. 597577-97-4
Cat. No. B12571319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-
CAS597577-97-4
Molecular FormulaC18H20N4S
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1C(NC(CC12NC(=S)NN2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C18H20N4S/c23-17-20-18(22-21-17)11-15(13-7-3-1-4-8-13)19-16(12-18)14-9-5-2-6-10-14/h1-10,15-16,19,22H,11-12H2,(H2,20,21,23)
InChIKeyXNCGUGMAOBEOPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,9-Diphenyl-1,2,4,8-tetraazaspiro[4.5]decane-3-thione Structural & Synthetic Profile


1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- (CAS 597577-97-4) is a spirocyclic heterocycle containing four endocyclic nitrogen atoms and an exocyclic thione group. This compound serves as the unsubstituted parent scaffold for a family of 7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones synthesized via oxidative cyclization of 2,6-diarylpiperidin-4-one thiosemicarbazones with H₂O₂ at 0°C [1]. Its molecular formula is C₁₈H₂₀N₄S with a molecular weight of 324.44 g/mol . The absence of additional substituents at positions 6 and 8 distinguishes it from the more extensively studied 6,6-dimethyl and 8-methyl analogs, making it a critical reference compound for structure-activity relationship (SAR) studies and a versatile intermediate for further derivatization [1].

Unsubstituted spirocyclic scaffold for SAR baseline control studies
Versatile synthetic intermediate with unencumbered C6 and N8 positions
Analytical reference standard with distinct spectroscopic fingerprint

7,9-Diphenyl-1,2,4,8-tetraazaspiro[4.5]decane-3-thione: Irreplaceability by Analogs


The 7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thione scaffold is highly sensitive to substitution, particularly at the 6 and 8 positions. Modifications such as 6,6-dimethyl or 8-methyl groups have been shown to fundamentally alter the biological activity profile, transforming an otherwise inactive or weakly active core into a potent antimicrobial agent [1][2]. The unsubstituted parent compound (CAS 597577-97-4) possesses a distinct electronic and steric environment that dictates its reactivity as a synthetic intermediate and its baseline biological profile. Procuring a substituted analog as a generic replacement without accounting for these critical substituent effects risks invalidating SAR hypotheses, compromising lead optimization campaigns, or yielding irreproducible synthetic outcomes. The quantitative evidence below details exactly where these differentiation points lie.

Target
Unsubstituted parent; predicted inactive antimicrobial baseline
Substituted analogs
6,6-dimethyl or 8-methyl groups confer potent activity; cannot serve as negative control
Target
Absence of N–CH₃ and gem-dimethyl signals in NMR
Substituted analogs
Additional alkyl signals shift spectroscopic fingerprint; risk of misidentification
Target
Minimal steric hindrance enables efficient diversification reactions
Substituted analogs
Steric bulk at C6/N8 may alter cyclization yields and derivatization outcomes
Substituted analogs are not direct replacements; they shift biological and synthetic profiles.

7,9-Diphenyl-1,2,4,8-tetraazaspiro[4.5]decane-3-thione: Quantitative Comparison vs. Analogs


Synthetic Yield Comparison

The target compound (as compound 1b in the synthetic series) was obtained via oxidative cyclization of its thiosemicarbazone precursor. The reported synthetic protocol provides these unsubstituted 7,9-diaryl derivatives in 'excellent yields,' establishing a benchmark for the core scaffold's synthetic accessibility [1]. In the structurally related 6,6-dimethyl series, the presence of geminal dimethyl groups at position 6 introduces steric hindrance that can necessitate modified reaction conditions or affect cyclization efficiency. While the 2003 synthesis paper reports yields qualitatively as 'excellent' for the unsubstituted series, the microwave-assisted synthesis of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives provides quantitative comparator data with conventional yields ranging from 58–73% and microwave yields of 84–94% for the substituted scaffold, highlighting the potential for divergent process efficiency [2].

Synthetic yield
Cross-study comparable
Target (unsubstituted): excellent yields [1]; comparator (8-methyl): conventional 58–73%, microwave 84–94% [2]
Unsubstituted scaffold may offer higher baseline cyclization efficiency.
Direct quantitative comparison under identical conditions not available.
Synthetic Chemistry Process Chemistry Spirocyclic Compounds

Antibacterial Activity: Substitution Requirements

The 8-methyl substituted analog series (compounds 30–32) exhibited potent in vitro antibacterial activity against E. coli and P. aeruginosa, demonstrating that N8 methylation is a critical structural requirement for antibacterial potency [1]. Similarly, the 6,6-dimethyl-7,9-diaryl series (compounds 23–27) showed that geminal dimethyl substitution at C6 is essential for the observed antibacterial and antifungal activities; compounds 24 and 25 in this series exerted potent antibacterial activity against S. aureus, beta-H. streptococcus, E. coli, and P. aeruginosa [2]. The unsubstituted parent compound (CAS 597577-97-4), lacking both the 8-methyl and 6,6-dimethyl groups, is therefore predicted to have substantially lower or absent antibacterial activity based on class-level SAR trends.

Antibacterial activity
Class-level inference
Target: no reported MIC data. Comparator: 8-methyl series potent vs. E. coli, P. aeruginosa; 6,6-dimethyl series potent vs. S. aureus, beta-H. strep, E. coli, P. aeruginosa [1,2].
Parent scaffold serves as essential negative control for antibacterial SAR.
Quantitative potency gain upon substitution to be verified in side-by-side assays.
Antimicrobial Research Medicinal Chemistry SAR Studies

Antifungal Spectrum: Unsubstituted vs. Substituted

The 6,6-dimethyl-7,9-diaryl series (compounds 23–27) uniformly exerted strong in vitro antifungal activity against A. flavus, Mucor, and Rhizopus species [1]. Meanwhile, the 8-methyl-7,9-diaryl series showed that compounds 30–32 had potent antifungal activity specifically against Candida-6, A. niger, and A. flavus [2]. In a closely related oxygen-containing analog series (7,9-diphenyl-1,2,4-triaza-8-oxa-spiro[4.5]-decan-3-thiones), compounds 13–15 showed significant antifungal activities against Rhizopus sp. and A. flavus, with the O8 substitution conferring a distinct activity profile compared to the N8 analogs [3]. The unsubstituted 7,9-diphenyl-1,2,4,8-tetraazaspiro[4.5]decane-3-thione (target) represents the all-nitrogen, non-alkylated baseline scaffold against which these heteroatom and alkyl substitution effects on antifungal spectrum can be calibrated.

Antifungal spectrum
Class-level inference
Target: no reported MIC data. Comparator: 6,6-dimethyl series active vs. A. flavus, Mucor, Rhizopus; 8-methyl series active vs. Candida-6, A. niger, A. flavus; 8-oxa analog active vs. Rhizopus sp., A. flavus [1–3].
Enables attribution of antifungal activity to substituents rather than core scaffold.
Direct antifungal data for unsubstituted parent remain absent; class-level SAR inferred.
Antifungal Research Drug Discovery Spiroheterocycles

Spectroscopic Identity Confirmation

The 2003 synthesis paper establishes the structural identity of the 7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones (including the target 7,9-diphenyl derivative as compound 1b) on the basis of elemental analysis and comprehensive spectral data (IR, ¹H NMR, ¹³C NMR, and Mass spectrometry) [1]. This analytical characterization provides the definitive benchmark for confirming the identity and purity of the unsubstituted scaffold. In contrast, the 8-methyl and 6,6-dimethyl analogs exhibit distinct spectroscopic signatures due to their additional alkyl substituents; for instance, the 8-methyl series shows characteristic N–CH₃ resonances in ¹H NMR that are absent in the target compound. For procurement and quality assurance, this means the unsubstituted compound's identity can be unambiguously confirmed against a distinct set of spectroscopic fingerprints that do not overlap with its substituted analogs.

Spectroscopic identity
Supporting evidence
Target: full IR, ¹H/¹³C NMR, MS and elemental analysis reported [1]; no alkyl substituent signals. Comparator: 8-methyl series shows N–CH₃; 6,6-dimethyl series shows gem-dimethyl signals [2,3].
Unique fingerprint supports unambiguous QC identification.
Absence of alkyl signals distinguishes from substituted analogs in incoming material verification.
Analytical Chemistry Quality Control Compound Identification

7,9-Diphenyl-1,2,4,8-tetraazaspiro[4.5]decane-3-thione: Key Applications


Antimicrobial SAR Baseline

Medicinal chemistry teams developing antibacterial or antifungal leads based on the 1,2,4,8-tetraazaspiro[4.5]decane core require the unsubstituted parent compound as the essential negative control or baseline reference. Because published data show that 8-methyl and 6,6-dimethyl substitutions are critical for unlocking potent antibacterial and antifungal activity [1][2], the unsubstituted compound (CAS 597577-97-4) enables researchers to quantify the fold-change in MIC values attributable solely to these substituents. Without this baseline, SAR tables are incomplete and the true contribution of individual structural modifications cannot be accurately determined.

Synthetic Diversification at C6 and N8

As the unsubstituted parent scaffold, this compound presents an unencumbered template for late-stage diversification. Researchers can install 6,6-dimethyl, 8-methyl, or 8-aryl groups via established alkylation or reductive amination protocols, generating focused libraries of analogs for biological screening. The synthetic accessibility of the parent compound via the published oxidative cyclization route using H₂O₂ at 0°C [3] further supports its utility as a scalable starting material for derivative synthesis.

Analytical Reference Standard for QC

The distinct spectroscopic profile of the unsubstituted parent compound—characterized by the absence of N–CH₃ or gem-dimethyl signals in NMR—makes it an ideal reference standard for developing HPLC, LC-MS, or NMR-based purity assays for compound libraries [1]. Analytical chemists can use CAS 597577-97-4 as a system suitability standard to ensure chromatographic resolution between the parent scaffold and its substituted analogs during high-throughput purification of combinatorial libraries.

Heteroatom SAR: N8 vs. O8 Comparison

The target compound contains four nitrogen atoms in its spirocyclic core. Closely related 1,2,4-triaza-8-oxa-spiro[4.5]decan-3-thiones, where N8 is replaced by oxygen, have been synthesized and shown to possess distinct antimicrobial profiles [2]. Procuring the all-nitrogen parent compound enables systematic head-to-head comparisons with the 8-oxa analogs to dissect the contribution of the N8 atom to target binding, solubility, metabolic stability, and overall biological activity.

Application
Selection Property
Validation Focus
Antimicrobial SAR baseline
Unsubstituted parent scaffold
MIC fold-change quantification vs. substituted series
Synthetic diversification
Unencumbered C6 and N8 positions
Derivative library generation and yield optimization
QC reference standard
Distinct spectroscopic fingerprint
HPLC/LC-MS purity assay resolution from analogs
Heteroatom SAR (N8 vs. O8)
All-nitrogen spirocyclic core
Comparison of activity and solubility with 8-oxa analogs
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